2-(5-bromo-1H-indol-3-yl)propan-1-ol
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Overview
Description
2-(5-bromo-1H-indol-3-yl)propan-1-ol is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. The presence of the bromine atom at the 5-position of the indole ring and the hydroxyl group at the 1-position of the propanol side chain make this compound particularly interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring . The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane . The final step involves the addition of the propanol side chain, which can be done through a Grignard reaction or other alkylation methods .
Industrial Production Methods
Industrial production of 2-(5-bromo-1H-indol-3-yl)propan-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(5-bromo-1H-indol-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine atom can be substituted with other functional groups like amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-(5-bromo-1H-indol-3-yl)propan-1-one.
Reduction: Formation of 2-(1H-indol-3-yl)propan-1-ol.
Substitution: Formation of 2-(5-substituted-1H-indol-3-yl)propan-1-ol derivatives.
Scientific Research Applications
2-(5-bromo-1H-indol-3-yl)propan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(5-bromo-1H-indol-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The bromine atom and the hydroxyl group can enhance the compound’s binding affinity and specificity towards these targets . The exact pathways and targets can vary depending on the specific biological context and the type of cells or organisms being studied .
Comparison with Similar Compounds
Similar Compounds
2-(5-bromo-1H-indol-3-yl)propan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
2-(5-fluoro-1H-indol-3-yl)propan-1-ol: Similar structure but with a fluorine atom instead of a bromine atom.
2-(1H-indol-3-yl)propan-1-ol: Similar structure but without the bromine atom.
Uniqueness
2-(5-bromo-1H-indol-3-yl)propan-1-ol is unique due to the presence of both the bromine atom and the hydroxyl group, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interactions with biological targets. The hydroxyl group can form hydrogen bonds, further stabilizing these interactions .
Properties
IUPAC Name |
2-(5-bromo-1H-indol-3-yl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-7(6-14)10-5-13-11-3-2-8(12)4-9(10)11/h2-5,7,13-14H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTZWBJAVHFDFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CNC2=C1C=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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